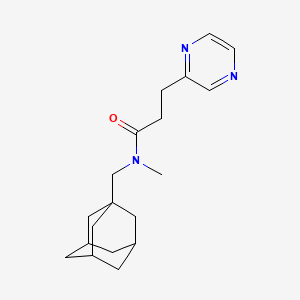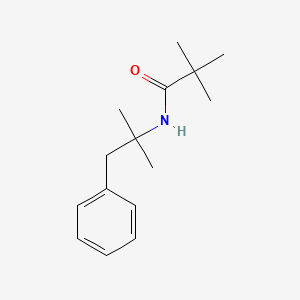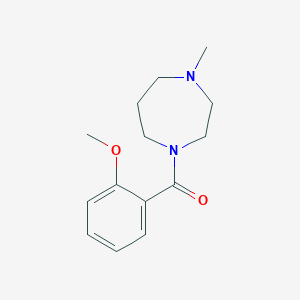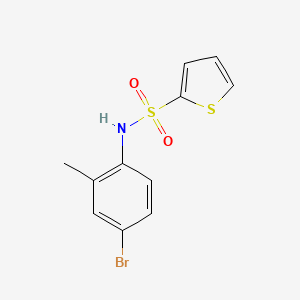
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide, also known as A-366, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression through their interaction with acetylated histones. A-366 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer and other diseases.
Mécanisme D'action
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide targets the bromodomain of BRD4, which is essential for its function in gene regulation. By inhibiting BRD4, this compound disrupts the expression of genes involved in cell growth and survival, leading to the inhibition of tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be selective for BRD4, with minimal off-target effects. In pre-clinical studies, this compound has been well-tolerated and has shown minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic profile. This compound has also been shown to be effective in pre-clinical models of cancer, making it a promising therapeutic agent. However, this compound has some limitations, including its cost and availability. This compound is a relatively new compound, and its long-term safety and efficacy have not yet been established.
Orientations Futures
There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide. One area of interest is the development of combination therapies that include this compound, such as combining this compound with other anti-cancer therapies to enhance their efficacy. Another area of interest is the investigation of the role of BRD4 in other diseases, such as inflammation and autoimmune disorders. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide involves several steps, including the reaction of 1-adamantylmethylamine with 2-bromoacetophenone to form an intermediate, which is then reacted with methyl hydrazinecarboxylate to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has been extensively studied in pre-clinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-22(18(23)3-2-17-12-20-4-5-21-17)13-19-9-14-6-15(10-19)8-16(7-14)11-19/h4-5,12,14-16H,2-3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAONMCQZRZOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
![N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)
![1'-(4-chlorobenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5432859.png)
![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)

![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)



![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)